2-Chloro-5-phenylbenzoic acid
Overview
Description
2-Chloro-5-phenylbenzoic acid is a chemical compound with the molecular formula C13H9ClO2 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a phenyl group attached at the 2nd and 5th positions, respectively . The molecular weight of this compound is 232.66 g/mol.Scientific Research Applications
Structural Insights
2-Chloro-5-phenylbenzoic acid plays a significant role in organic chemistry, particularly in the study of molecular structures and supramolecular architectures. For instance, Boyarskiy et al. (2009) explored the carbonylation reaction of 2,3-dichlorobiphenyl, leading to the formation of 2-chloro-3-phenylbenzoic acid. They used single crystal XRD to reveal its structure, influenced by steric interactions and weak interactions involving the carbonyl oxygen and chlorine atom (Boyarskiy, Fonari, Suwińska, & Simonov, 2009).
Synthesis and Characterization
In the field of synthesis and characterization, this compound is involved in creating various compounds. For example, Dudd et al. (2003) conducted a study on synthesizing benzimidazoles, choosing the reaction of 1,2-phenylenediamine and benzoic acid as a benchmark. They optimized the yield to around 90% by adjusting parameters like temperature and reaction time (Dudd, Venardou, García‐Verdugo, Licence, Blake, Wilson, & Poliakoff, 2003).
Chemical Reactions and Properties
The compound has been used to explore various chemical reactions and properties. For example, Mironov et al. (2004) investigated the reactions of phenylenedioxytrihalophosphoranes with arylacetylenes, synthesizing and analyzing the structures of certain oxaphosphorinines, using this compound-related compounds (Mironov, Shtyrlina, Gubaidullin, Bogdanov, Litvinov, Azancheev, Latypov, Musin, & Efremov, 2004).
Mechanism of Action
Target of Action
A structurally similar compound, 2-chloro-5-nitro-n-phenylbenzamide, has been reported to interact with several targets, includingNuclear receptor coactivator 2 , Peroxisome proliferator-activated receptor gamma , and Retinoic acid receptor RXR-alpha . These targets play crucial roles in various cellular processes, including gene expression regulation and metabolic homeostasis .
Mode of Action
Based on the targets of the similar compound mentioned above, it can be inferred that 2-chloro-5-phenylbenzoic acid might interact with its targets to modulate their activity, leading to changes in gene expression and metabolic processes .
Biochemical Pathways
Given the targets of the similar compound, it is plausible that this compound could influence pathways related togene expression , metabolic regulation , and cellular differentiation .
Result of Action
Based on the targets of the similar compound, it can be inferred that this compound might influencegene expression , metabolic processes , and cellular differentiation .
Properties
IUPAC Name |
2-chloro-5-phenylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKSOLICHLCHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588095 | |
Record name | 4-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855207-59-9 | |
Record name | 4-Chloro[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855207-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-phenylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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